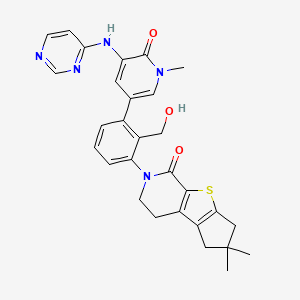

G-744

Description

Structure

3D Structure

Properties

IUPAC Name |

10-[2-(hydroxymethyl)-3-[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridin-3-yl]phenyl]-4,4-dimethyl-7-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAESSIFTPVEYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

R-744 (Carbon Dioxide): A Technical Guide to Its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

R-744, the refrigerant designation for carbon dioxide (CO₂), is an inorganic, colorless, and odorless gas at standard temperature and pressure.[1][2] Composed of a single carbon atom covalently double-bonded to two oxygen atoms, it is a compound of significant interest due to its unique thermodynamic properties, environmental profile, and applications ranging from industrial refrigeration to supercritical fluid technology.[1][3] This guide provides an in-depth overview of the core chemical properties of R-744, tailored for a technical audience.

Core Chemical and Physical Properties

R-744 is a non-flammable, non-toxic gas with excellent thermodynamic properties.[3][4] It is valued for its zero Ozone Depletion Potential (ODP) and a Global Warming Potential (GWP) of 1, making it an environmentally friendly alternative to many synthetic refrigerants.[3][5] However, its high operating pressures and the risk of asphyxiation in high concentrations necessitate careful handling and system design.[2][6]

The compound's phase behavior is a defining characteristic. Below a pressure of 0.518 MPa (5.11 atm), CO₂ does not exist as a liquid; it transitions directly from a solid (dry ice) to a gas in a process called sublimation.[1] This occurs at -78.46°C (-109.2°F) at atmospheric pressure.[1][7] The point at which all three phases—solid, liquid, and gas—can coexist is known as the triple point.[8] Above the critical point, CO₂ enters a supercritical state, where it exhibits properties of both a liquid and a gas, making it a powerful solvent in various industrial and pharmaceutical applications.[[“]]

Quantitative Data Summary

The key physical and chemical properties of R-744 are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | CO₂ | |

| Molar Mass | 44.01 | g·mol⁻¹ |

| Boiling Point (at 1 atm) | -78.46 (Sublimation) | °C |

| Melting Point | -56.55 | °C |

| Triple Point | -56.57 °C at 518.5 kPa | °C at kPa |

| Critical Temperature | 31.03 | °C |

| Critical Pressure | 7.38 | MPa |

| Density (gas, at STP) | 1.98 | kg·m⁻³ |

| Saturated Liquid Density (at 25°C) | 710.5 | kg·m⁻³ |

| Ozone Depletion Potential (ODP) | 0 | |

| Global Warming Potential (GWP) | 1 |

(STP: Standard Temperature and Pressure)

Chemical Stability and Reactivity

R-744 is generally a stable and inert compound under normal conditions.[2][10] It does not support combustion and can be used as a fire suppressant by displacing oxygen.[10]

Key Reactivity Information:

-

Water Solubility: Carbon dioxide dissolves in water to form carbonic acid (H₂CO₃), a weak acid.[1][11] This reaction is reversible. The formation of carbonic acid can lead to corrosion in refrigerant circuits if moisture content is too high (moisture should be kept below 5 ppm for refrigeration systems).[3][4]

-

Reactivity with Metals: In the presence of moisture, the resulting carbonic acid can be corrosive to some metals. Systems designed for R-744 must use compatible materials to handle its high operating pressures and potential for acid formation.[3][12]

-

Electrophilicity: CO₂ is a potent electrophile and can react with nucleophiles. For instance, it reversibly reacts with amines to form carbamates, a reaction utilized in industrial CO₂ scrubbing processes.[1]

-

Chemical Reduction: The reduction of CO₂ to other chemicals, such as carbon monoxide (CO), is typically a difficult reaction. However, it serves as a ligand in metal carbon dioxide complexes, which can facilitate its conversion to other chemicals.[1] In nature, photosynthesis reduces CO₂ into sugars.[1]

Experimental Protocols

The determination of R-744's chemical and physical properties relies on established experimental methodologies.

Determination of Molecular Weight

The molecular weight of a gas like CO₂ can be determined using the ideal gas law (PV=nRT).[13]

-

Methodology: A sample of CO₂ gas is collected in a flask of a known volume. The pressure of the gas is measured with a barometer, and its temperature is recorded. The mass of the CO₂ sample is determined by weighing the flask before and after filling it with the gas, accounting for the mass of the air displaced.[13] Using the measured pressure, volume, temperature, and mass, the number of moles (n) can be calculated, and subsequently, the molar mass (mass/n) can be determined.[13]

Analysis of Purity and Contaminants

Purity is critical for R-744, especially in refrigeration systems where contaminants like moisture or non-condensable gases can cause corrosion, ice formation, or increased pressure.[3]

-

Methodology: Gas chromatography (GC) is a standard method for analyzing the purity of R-744. A sample of the gas is injected into the chromatograph. An inert carrier gas flows through a column containing a stationary phase. Different components of the sample travel through the column at different rates depending on their chemical properties and interaction with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, allowing for the quantification of CO₂ and any impurities. The moisture content is often determined using Karl Fischer titration.

Measurement of Thermophysical Properties

Properties such as density, specific heat, and viscosity are crucial for engineering applications and are measured under various temperature and pressure conditions, particularly in the supercritical region.[14]

-

Methodology:

-

Density: The U-tube vibration method is a common technique. The frequency of a vibrating U-shaped tube filled with the CO₂ sample changes with the density of the fluid.[14][15]

-

Isobaric Specific Heat (cₚ): A flow calorimeter is used, where a known amount of heat is applied to a flowing stream of CO₂, and the resulting temperature change is measured.[14][15]

-

Viscosity: The capillary method can be employed, where the time it takes for a known volume of CO₂ to flow through a capillary tube of known dimensions is measured.[14][15]

-

Visualizations

Phase Transitions of R-744

The following diagram illustrates the phase behavior of R-744 under different pressure and temperature conditions.

Caption: Phase transition pathways for R-744 (Carbon Dioxide).

Workflow for R-744 Purity Analysis

This diagram outlines a typical workflow for determining the purity of an R-744 sample using Gas Chromatography.

Caption: Experimental workflow for R-744 purity analysis via Gas Chromatography.

Material Compatibility Logic

This diagram illustrates the decision-making process for selecting materials for use with R-744, considering its chemical properties.

Caption: Logic diagram for material selection for R-744 systems.

References

- 1. Carbon dioxide - Wikipedia [en.wikipedia.org]

- 2. nationalref.com [nationalref.com]

- 3. specialtygases.messergroup.com [specialtygases.messergroup.com]

- 4. gas2go.com.au [gas2go.com.au]

- 5. youtube.com [youtube.com]

- 6. R744 (CO2 carbon dioxide) | ARC Industry Site [arctick.org]

- 7. climalife.co.uk [climalife.co.uk]

- 8. Mistral Associates- CO2 Physical Properties Data [mistralassociates.com]

- 9. Carbon Dioxide Properties - Consensus Academic Search Engine [consensus.app]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Frontiers | Study of Supercritical CO2 Physical Property Calculation Models [frontiersin.org]

- 15. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Phase Diagram of Carbon Dioxide

This technical guide provides a comprehensive overview of the phase diagram of carbon dioxide (CO₂), intended for researchers, scientists, and professionals in drug development. The document details the various phases of CO₂, the transitions between them, and the experimental methodologies used to characterize these phenomena. All quantitative data is presented in clearly structured tables, and key relationships are visualized using diagrams generated with Graphviz.

Introduction to the Phase Diagram of Carbon Dioxide

The phase diagram of carbon dioxide is a graphical representation of the physical states of CO₂ under different conditions of temperature and pressure. It is a fundamental tool in materials science, chemistry, and chemical engineering, providing critical insights into the behavior of this ubiquitous compound. Unlike water, the phase diagram of carbon dioxide has a triple point that occurs at a pressure significantly above standard atmospheric pressure. This means that at 1 atmosphere, solid CO₂ (dry ice) will sublime directly into the gaseous phase upon heating, without passing through a liquid state.[1] Liquid carbon dioxide can only be observed at pressures above 5.11 atmospheres.[1]

The key features of the CO₂ phase diagram include the solid, liquid, and gaseous phases, as well as a supercritical fluid state that exists at temperatures and pressures above the critical point. The lines on the phase diagram represent the conditions where two phases are in equilibrium: the sublimation curve (solid-gas), the melting curve (solid-liquid), and the vaporization curve (liquid-gas).

Quantitative Data of Phase Transitions

The precise determination of the phase boundaries of carbon dioxide is crucial for its application in various industrial and scientific processes. The following tables summarize the key quantitative data for the phase diagram of CO₂.

Triple and Critical Points

The triple point is the specific temperature and pressure at which the solid, liquid, and gaseous phases of a substance can coexist in thermodynamic equilibrium. The critical point is the temperature and pressure above which a distinct liquid and gas phase do not exist. At this point, the substance enters a supercritical fluid state.

| Feature | Temperature (K) | Temperature (°C) | Pressure (MPa) | Pressure (atm) |

| Triple Point | 216.592 | -56.558 | 0.51795 | 5.11177 |

| Critical Point | 304.128 | 30.978 | 7.3773 | 72.808 |

Data sourced from Wikipedia.[1]

Sublimation Curve Data

At pressures below the triple point, solid carbon dioxide sublimes directly to a gas. The sublimation point at standard atmospheric pressure (1 atm) is a commonly cited property. The table below provides vapor pressure data for solid CO₂ at different temperatures.

| Temperature (K) | Temperature (°C) | Pressure (kPa) |

| 194.65 | -78.5 | 101.325 |

| 216.58 | -56.57 | 518.5 |

Note: The first data point represents the normal sublimation point. The second data point is the triple point, which is the terminus of the sublimation curve.

Vaporization Curve Data

The vaporization curve outlines the conditions under which liquid and gaseous carbon dioxide are in equilibrium. This curve starts at the triple point and ends at the critical point.

| Temperature (°C) | Pressure (atm) | Pressure (kPa) |

| -56.6 | 5.11 | 518 |

| -50 | 6.7 | 680 |

| -40 | 9.7 | 980 |

| -30 | 13.6 | 1380 |

| -20 | 18.8 | 1910 |

| -10 | 25.5 | 2580 |

| 0 | 34.0 | 3440 |

| 10 | 44.4 | 4500 |

| 20 | 56.5 | 5730 |

| 30 | 71.2 | 7210 |

| 31.0 | 72.8 | 7380 |

Table data obtained from the CRC Handbook of Chemistry and Physics, 44th ed.[2]

Melting Curve Data

The melting curve represents the conditions for equilibrium between solid and liquid carbon dioxide. It extends upwards from the triple point to very high pressures. The following data is derived from the work of Giordano, Datchi, and Dewaele (2006), who determined the melting curve at high pressures.

| Temperature (K) | Pressure (GPa) |

| 300 | 0.55 |

| 400 | 2.0 |

| 500 | 4.0 |

| 600 | 6.5 |

| 700 | 8.9 |

| 800 | 11.1 |

Data extracted from graphical representation in Giordano, V. M., Datchi, F., & Dewaele, A. (2006). Melting curve and fluid equation of state of carbon dioxide at high pressure and high temperature. The Journal of Chemical Physics, 125(5), 054504.

Experimental Protocols for Phase Diagram Determination

The characterization of the CO₂ phase diagram relies on a variety of experimental techniques capable of operating under a wide range of temperatures and pressures. The following sections detail the methodologies for three key experimental approaches.

High-Pressure Differential Scanning Calorimetry (DSC)

High-Pressure Differential Scanning Calorimetry (HP-DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for detecting phase transitions that involve a change in enthalpy, such as melting, boiling, and sublimation.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of pure carbon dioxide (typically in solid form, as dry ice) is hermetically sealed in a high-pressure DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then pressurized with an inert gas (e.g., helium or nitrogen) to the desired starting pressure.

-

Temperature Program: A controlled temperature program is initiated. For determining the melting and boiling points at a given pressure, the sample is typically heated at a constant rate (e.g., 5-10 K/min). To determine the sublimation point, the solid sample is heated under a pressure below the triple point.

-

Data Acquisition: The heat flow to the sample is continuously monitored as a function of temperature. An endothermic peak in the heat flow signal indicates a phase transition (e.g., melting or boiling). The onset temperature of the peak is taken as the transition temperature.

-

Pressure Increments: The experiment is repeated at various pressures to map out the phase boundaries. The pressure is incrementally increased, and a new temperature scan is performed at each pressure point.

-

Data Analysis: The transition temperatures are plotted against the corresponding pressures to construct the phase diagram.

Visual Observation in a High-Pressure Optical Cell

Direct visual observation of phase transitions can be achieved using a high-pressure optical cell, such as a diamond anvil cell (DAC) or a sapphire anvil cell. These devices allow for the sample to be subjected to extreme pressures while being observed through transparent anvils.

Methodology:

-

Sample Loading: A small amount of liquid or solid carbon dioxide is loaded into the sample chamber of the high-pressure cell. A ruby chip is often included as a pressure calibrant.

-

Pressurization and Temperature Control: The pressure is gradually increased by mechanically driving the anvils together. The temperature of the cell can be controlled using an external heater or cryostat.

-

Visual Observation: The sample is observed through a microscope as the pressure and temperature are varied. The phase transitions are identified by distinct changes in the sample's appearance:

-

Melting: The appearance of a liquid phase in coexistence with the solid.

-

Boiling/Condensation: The formation of bubbles in the liquid or droplets from the gas phase.

-

Sublimation/Deposition: The direct disappearance of the solid into the gas phase or the formation of solid crystals from the gas.

-

-

Pressure and Temperature Measurement: The pressure is determined in situ by measuring the fluorescence spectrum of the ruby calibrant. The temperature is measured using a thermocouple attached to the cell.

-

Mapping the Phase Boundaries: The pressure and temperature are systematically varied to find the points at which two phases coexist in equilibrium. These points are then plotted to delineate the phase boundaries.

In-Situ Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the different phases of carbon dioxide based on their unique vibrational modes. The Raman spectrum of CO₂ exhibits distinct features for the solid, liquid, gaseous, and supercritical phases, allowing for in-situ phase identification under high pressure and variable temperature.

Methodology:

-

Experimental Setup: A high-pressure cell with optical access is used to contain the CO₂ sample. A laser beam is focused on the sample, and the scattered light is collected and analyzed by a Raman spectrometer.

-

Sample Preparation: The high-pressure cell is loaded with pure carbon dioxide.

-

Data Acquisition: Raman spectra are collected at various points of temperature and pressure. Key spectral features of CO₂ are monitored:

-

Fermi Dyad: The two prominent peaks in the Raman spectrum of CO₂ resulting from Fermi resonance between the symmetric stretching mode and an overtone of the bending mode. The position and splitting of these peaks are sensitive to the phase of the CO₂. In the gas phase, these peaks are sharp and well-defined. In the liquid and supercritical phases, they broaden and may shift in frequency. In the solid phase, the peaks become sharper again, and additional lattice modes may appear at low frequencies.

-

Lattice Modes: In the solid phase, low-frequency Raman peaks corresponding to the lattice vibrations (phonons) of the crystal structure are observed. The presence of these peaks is a clear indicator of the solid phase.

-

-

Phase Identification: By analyzing the changes in the Raman spectrum, the phase of the carbon dioxide can be determined at each pressure and temperature condition. For example, the disappearance of lattice modes upon heating at a constant pressure would indicate melting or sublimation. A significant broadening and shifting of the Fermi dyad peaks can signal the transition to the supercritical state.

-

Phase Diagram Construction: The pressure and temperature conditions at which spectral changes indicative of a phase transition occur are recorded. These points are then plotted to construct the phase diagram.

Visualizing the Phase Diagram of Carbon Dioxide

The following diagram provides a schematic representation of the phase diagram of carbon dioxide, highlighting the key phases and transition boundaries.

This guide provides a foundational understanding of the phase diagram of carbon dioxide, supported by quantitative data and detailed experimental methodologies. This information is essential for professionals working in fields where the physical properties and phase behavior of CO₂ are of critical importance.

References

The History and Evolution of Carbon Dioxide as a Refrigerant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon dioxide (CO2 or R-744), a substance more commonly associated with climate change, has a long and storied history as a refrigerant. First utilized in the 19th century, it was largely abandoned in favor of newly synthesized chlorofluorocarbons (CFCs) before experiencing a significant resurgence in recent decades. This technical guide delves into the history, thermodynamic principles, and technological evolution of CO2 as a refrigerant, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications. The paper presents quantitative performance data, details key experimental protocols, and visualizes the thermodynamic cycles that underpin its operation.

A Cyclical History: From Pioneer to Pariah and Back

Carbon dioxide's journey as a refrigerant is a compelling narrative of innovation, displacement, and rediscovery, driven by evolving technological capabilities and environmental imperatives.

The Dawn of CO2 Refrigeration (1850-1930s)

The concept of using carbon dioxide in a vapor-compression system was first proposed by the American inventor Alexander Twining in his 1850 British patent.[1] However, it was another American, Thaddeus S.C. Lowe, who first successfully demonstrated its practical application. In 1867, Lowe developed a CO2-based refrigeration machine, and by 1869, he had constructed an ice machine in Jackson, Mississippi.[1] His innovations also extended to marine applications, where he outfitted a ship to transport refrigerated meat.[2]

Following Lowe's pioneering work, the German engineer Carl von Linde designed a CO2 refrigerator in 1882 for the Krupp factory in Essen, Germany.[1] Von Linde's work was significant as his designs were among the first to be based on precise calculations of efficiency.[3] The late 19th and early 20th centuries saw a rapid expansion in the use of CO2 as a refrigerant. Its non-toxic and non-flammable nature made it a safer alternative to other refrigerants of the era, such as ammonia (NH3) and sulfur dioxide (SO2).[1][4] This safety profile was particularly advantageous in enclosed spaces like ships, and by 1930, 80% of marine refrigeration systems utilized CO2.[5] CO2 refrigeration also found widespread use in comfort cooling for theaters and other public buildings.[1]

The Decline of a "Safety" Refrigerant (1930s-1980s)

The dominance of carbon dioxide as a refrigerant began to wane with the advent of chlorofluorocarbons (CFCs) in the 1930s. Marketed under the brand name Freon, these synthetic refrigerants, such as R-12, offered what was perceived as a significant advantage: lower operating pressures. The high pressures required for CO2 refrigeration systems necessitated heavy and robustly constructed components, which were more expensive.[1] The lower critical temperature of CO2 (31.1°C or 87.98°F) also presented challenges in achieving high efficiency in warmer climates with the technology of the time.[5][6] Consequently, the seemingly more manageable CFCs rapidly displaced CO2 in most applications.[7]

The Resurgence of an Environmental Champion (1990s-Present)

The environmental consequences of CFCs and their successors, hydrochlorofluorocarbons (HCFCs), particularly their role in ozone depletion, led to international agreements like the Montreal Protocol to phase out their use. This created a pressing need for environmentally benign alternatives. In the late 1980s, Professor Gustav Lorentzen of Norway championed the revival of carbon dioxide as a refrigerant, citing its negligible ozone depletion potential (ODP) and a global warming potential (GWP) of just 1.[5]

This renewed interest spurred significant research and development, leading to the advent of modern transcritical CO2 refrigeration systems. These systems are designed to operate efficiently even when the ambient temperature is above CO2's critical point. Technological advancements in compressors, heat exchangers, and system controls have made CO2 a viable and energy-efficient option for a wide range of applications, including supermarket refrigeration, industrial processes, and even automotive air conditioning.[7][8]

Thermodynamic Principles of CO2 Refrigeration

Understanding the unique thermodynamic properties of carbon dioxide is essential to appreciating its application as a refrigerant.

The Vapor Compression Cycle

Like conventional refrigerants, CO2 can be used in a vapor-compression refrigeration cycle. The basic components of this cycle are a compressor, a condenser (or gas cooler), an expansion valve, and an evaporator.

A diagram illustrating the basic vapor-compression refrigeration cycle is provided below:

Subcritical vs. Transcritical Cycles

A key differentiator for CO2 as a refrigerant is its low critical temperature of 31.1°C (87.98°F) and critical pressure of 73.8 bar.[6] This property dictates whether the system operates in a subcritical or transcritical cycle.

-

Subcritical Cycle: When the heat rejection temperature is below the critical temperature, CO2 condenses in the condenser, behaving like a conventional refrigerant. This is typical in colder climates or in cascade systems where CO2 is used in the low-temperature stage.

-

Transcritical Cycle: When the ambient temperature is above the critical temperature, CO2 does not condense into a liquid in the high-pressure side of the system. Instead, it enters a supercritical fluid state. The heat exchanger on the high-pressure side is referred to as a gas cooler, where the dense, hot supercritical fluid is cooled before it expands.[3] Modern CO2 systems are designed to operate efficiently in this transcritical mode.

The following diagram illustrates the difference between subcritical and transcritical cycles on a pressure-enthalpy (P-h) diagram:

References

physical properties of supercritical CO2

An In-depth Technical Guide to the Physical Properties of Supercritical CO2 for Pharmaceutical Applications

Introduction

Supercritical carbon dioxide (scCO₂) is a fluid state of carbon dioxide existing at or above its critical temperature of 31.1°C (304.1 K) and critical pressure of 7.38 MPa (72.8 atm).[1][2] In this state, CO₂ exhibits unique physicochemical properties that are intermediate between those of a liquid and a gas; it possesses a density comparable to a liquid while maintaining gas-like viscosity and diffusivity.[1][2] These characteristics make scCO₂ an ideal solvent for various applications in the pharmaceutical industry.

The tunability of its properties through slight adjustments in temperature and pressure allows for selective extraction and processing.[3] Furthermore, scCO₂ is non-toxic, non-flammable, inexpensive, and environmentally benign.[2] It can be easily removed from the final product by simple depressurization, leaving no solvent residue, a critical advantage in drug formulation.[2][4] These benefits have led to its widespread use in processes such as extraction, purification, micronization, and the formation of drug delivery systems.[3][5]

Core Physical Properties of Supercritical CO₂

The utility of scCO₂ in drug development is directly linked to its distinct physical properties, which can be precisely controlled by manipulating system temperature and pressure.

Density

The density of scCO₂ is a crucial parameter as it directly influences its solvent power (solubility of a given compound). Near the critical point, small changes in pressure or temperature result in significant changes in density.[6] Generally, the density of scCO₂ increases with an increase in pressure at a constant temperature and decreases with an increase in temperature at a constant pressure.[7] This liquid-like density allows it to dissolve a wide range of non-polar and moderately polar active pharmaceutical ingredients (APIs).

Viscosity

Supercritical CO₂ exhibits low viscosity, similar to a gas.[8] This low viscosity, combined with its high density, leads to favorable transport properties. It allows for better penetration into porous solid matrices, such as plant materials or polymer carriers, enhancing extraction efficiency and impregnation processes.[2]

Diffusivity

The diffusivity of solutes in scCO₂ is significantly higher than in conventional liquid solvents, approaching gas-like values.[2][9] This high diffusivity facilitates rapid mass transfer, which shortens processing times for extraction and purification.[10] The diffusion coefficient is dependent on temperature, pressure, and the density of the fluid; it typically increases with temperature and decreases with increasing pressure and density.[9][11]

Data Presentation: Quantitative Physical Properties

The following tables summarize the key physical properties of supercritical CO₂ at various temperatures and pressures.

Table 1: Density of Supercritical CO₂ ( kg/m ³)

| Temperature (°C) | 8 MPa | 10 MPa | 12 MPa | 14 MPa |

|---|---|---|---|---|

| 35 | 289 | 483 | 601 | 673 |

| 40 | 250 | 413 | 524 | 600 |

| 50 | 205 | 335 | 438 | 512 |

| 60 | 178 | 287 | 379 | 450 |

(Data synthesized from trends and values reported in[7][12][13])

Table 2: Viscosity of Supercritical CO₂ (x 10⁻⁵ Pa·s)

| Temperature (°C) | 8 MPa | 10 MPa | 12 MPa | 14 MPa |

|---|---|---|---|---|

| 35 | 2.21 | 3.84 | 5.02 | 5.85 |

| 40 | 2.01 | 3.25 | 4.28 | 5.06 |

| 50 | 1.76 | 2.68 | 3.51 | 4.19 |

| 60 | 1.60 | 2.35 | 3.03 | 3.62 |

(Data synthesized from trends and values reported in[8][9][12])

Table 3: Diffusivity of Toluene in Supercritical CO₂ (x 10⁻⁸ m²/s)

| Temperature (°C) | 7.5 MPa | 10.5 MPa | 12.5 MPa |

|---|---|---|---|

| 33.0 | 2.89 | 1.44 | 1.14 |

| 43.0 | 3.65 | 2.15 | 1.73 |

| 53.0 | 4.33 | 2.80 | 2.29 |

(Data derived from experimental results presented in[9])

Applications in Drug Development

The unique properties of scCO₂ are leveraged in several pharmaceutical technologies.

-

Supercritical Fluid Extraction (SFE): SFE is used to extract high-purity active compounds from natural products.[4] The low viscosity and high diffusivity of scCO₂ allow for efficient penetration into the raw material, while the tunable density enables selective extraction of target molecules.[14][15]

-

Particle Design and Micronization: Techniques like Rapid Expansion of Supercritical Solutions (RESS), Supercritical Anti-Solvent (SAS), and Particles from Gas-Saturated Solutions (PGSS) utilize scCO₂ to produce micron- or nano-sized drug particles with controlled size distributions.[2][16][17]

-

In RESS , the API is dissolved in scCO₂ and then rapidly depressurized through a nozzle, causing rapid nucleation and formation of small, uniform particles.[16][18]

-

In the SAS process, the drug is dissolved in a conventional organic solvent, and scCO₂ is introduced as an anti-solvent. The scCO₂ dissolves in the liquid solvent, causing it to expand and reducing its solvent power, which leads to the precipitation of the drug as fine particles.[16][19]

-

Visualizations: Process and Phase Diagrams

dot

Caption: Logical flow of CO₂ phase transitions leading to the supercritical state.

dot

Caption: A typical experimental workflow for Supercritical Fluid Extraction (SFE).

Experimental Protocols for Property Measurement

Accurate determination of the physical properties of scCO₂ is essential for process design and optimization. Standardized experimental protocols are employed for this purpose.

Density Measurement: U-Tube Vibration Method

This technique measures the density of fluids based on the principle of a vibrating U-shaped tube.

-

Apparatus: A high-pressure oscillating U-tube densitometer.

-

Procedure:

-

The system is first calibrated using fluids of known density (e.g., water and nitrogen) at the desired temperature and pressure.

-

Supercritical CO₂ is then introduced into the U-tube, which is maintained at a constant, precise temperature.[20]

-

The tube is electromagnetically excited to oscillate at its natural frequency.

-

The oscillation period is measured, which is directly related to the total mass of the tube and the fluid it contains.

-

Since the tube's volume and mass are known from calibration, the density of the scCO₂ can be calculated with high accuracy.[12]

-

Viscosity Measurement: Capillary Method

This method determines viscosity by measuring the pressure drop of a fluid flowing through a long, narrow capillary tube of known dimensions.

-

Apparatus: A high-pressure capillary viscometer, a syringe pump for constant flow, and a differential pressure transducer.

-

Procedure:

-

The system is thermostatically controlled to the desired experimental temperature.

-

scCO₂ is pumped at a constant, laminar flow rate through the capillary tube.[20]

-

The pressure drop (ΔP) across a specific length (L) of the capillary is precisely measured.

-

The viscosity (η) is then calculated using the Hagen-Poiseuille equation, which relates viscosity to the pressure drop, flow rate, and the geometry of the capillary tube.[12]

-

Diffusivity Measurement: Taylor Dispersion Technique

The Taylor dispersion method is a reliable technique for measuring the diffusion coefficients of solutes in supercritical fluids.[9]

-

Apparatus: A high-pressure liquid chromatography (HPLC) pump, a long, coiled capillary tube of uniform bore housed in a temperature-controlled oven, an injection valve, and a suitable detector (e.g., UV-Vis or FTIR).[21]

-

Procedure:

-

A continuous, laminar flow of pure scCO₂ is established through the capillary tube at a set temperature and pressure.

-

A small, well-defined pulse of the solute (the drug or a model compound) dissolved in scCO₂ is injected into the flowing stream.[9]

-

As the pulse travels along the tube, it spreads out (disperses) due to the combined effects of convection and radial molecular diffusion.

-

The broadened concentration profile of the solute is recorded by the detector at the outlet of the tube.

-

The diffusion coefficient is calculated from the variance (the degree of spreading) of the resulting chromatographic peak.[21] This method avoids the need for sampling in high-pressure systems.[22]

-

References

- 1. Supercritical carbon dioxide - Wikipedia [en.wikipedia.org]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. [Pharmaceutical applications of supercritical carbon dioxide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of The Supercritical CO2 Extraction in Pharmaceutics [buffaloextracts.com]

- 5. Supercritical carbon dioxide processing of active pharmaceutical ingredients for polymorphic control and for complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. Diffusion of Ethanol in Supercritical Carbon Dioxide—Investigation of scCO2-Cosolvent Mixtures Used in Pharmaceutical Applications [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Frontiers | Study of Supercritical CO2 Physical Property Calculation Models [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. analytix.co.uk [analytix.co.uk]

- 17. scispace.com [scispace.com]

- 18. eng.uwo.ca [eng.uwo.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. frontiersin.org [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Thermodynamics of Carbon Dioxide for Scientific Applications

This technical guide provides an in-depth exploration of the foundational thermodynamic properties of carbon dioxide (CO₂). It is intended for researchers, scientists, and professionals in drug development who leverage the unique physicochemical behavior of CO₂ in various applications, from supercritical fluid chromatography to advanced drug delivery systems. This document summarizes key quantitative data, details experimental protocols for thermodynamic property determination, and illustrates relevant workflows and principles.

Core Thermodynamic Properties of Carbon Dioxide

Carbon dioxide is a substance of immense scientific and industrial interest, largely due to its accessible critical point and non-toxic nature. Its thermodynamic behavior is characterized by distinct phase transitions, which are fundamental to its application. The pressure-temperature (P-T) phase diagram of CO₂ is a critical map for understanding its state under different conditions.

Key thermodynamic properties include the triple point, where solid, liquid, and gaseous phases coexist in equilibrium, and the critical point, beyond which the distinction between liquid and gas phases disappears, and the substance enters the supercritical fluid state. This supercritical region is particularly relevant for applications requiring a solvent with tunable density, viscosity, and diffusivity.

Quantitative Thermodynamic Data

The thermodynamic properties of carbon dioxide have been extensively studied and are well-documented. The following tables summarize key quantitative data compiled from authoritative sources, providing a reference for experimental design and process modeling.

Table 1: Critical Point and Triple Point Properties of Carbon Dioxide

| Property | Value | Units |

| Critical Temperature (Tc) | 304.13 | K |

| Critical Pressure (Pc) | 7.3773 | MPa |

| Critical Density (ρc) | 467.6 | kg/m ³ |

| Triple Point Temperature | 216.592 | K |

| Triple Point Pressure | 0.518 | MPa |

Source: Data compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Table 2: Saturated Liquid Properties of Carbon Dioxide at Various Temperatures

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) | Enthalpy (kJ/kg) | Entropy (kJ/kg·K) |

| 220 | 0.5852 | 1130.7 | 205.89 | 1.0245 |

| 240 | 1.044 | 1058.4 | 247.13 | 1.2081 |

| 260 | 1.968 | 977.1 | 289.43 | 1.3837 |

| 280 | 3.502 | 877.9 | 335.51 | 1.5613 |

| 300 | 6.733 | 687.1 | 400.98 | 1.8017 |

Source: Data represents values for saturated liquid CO₂ along the vapor-liquid coexistence curve. Compiled from various experimental studies and thermodynamic models.

Experimental Determination of Thermodynamic Properties

Accurate determination of CO₂'s thermodynamic properties is paramount for both foundational research and application design. Below are detailed protocols for key experiments.

Protocol: Determination of the Vapor-Liquid Equilibrium (VLE) Curve

This protocol describes a static-analytic method for determining the VLE curve of pure carbon dioxide. The objective is to measure the saturation pressure at various temperatures.

Materials:

-

High-pressure optical cell with a temperature and pressure controller.

-

Pure CO₂ (99.99% or higher).

-

Vacuum pump.

-

Calibrated temperature sensor (e.g., platinum resistance thermometer).

-

Calibrated pressure transducer.

-

Magnetic stirrer.

Procedure:

-

System Preparation: The high-pressure cell is cleaned and dried. It is then evacuated using the vacuum pump to remove any residual air or contaminants.

-

Sample Loading: A known amount of pure CO₂ is introduced into the cell in its gaseous state. The amount is calculated to ensure a two-phase (liquid-vapor) equilibrium can be established within the desired temperature range.

-

Temperature Equilibration: The cell is set to the first target temperature. The system is allowed to reach thermal equilibrium, which is confirmed when temperature fluctuations are minimal (e.g., < ±0.01 K) for an extended period. The magnetic stirrer ensures uniform temperature throughout the cell.

-

Pressure Measurement: Once equilibrium is reached, the pressure inside the cell is recorded from the calibrated pressure transducer. This pressure corresponds to the saturation (vapor) pressure of CO₂ at the set temperature.

-

Data Collection Across Temperatures: The temperature is incrementally increased to the next setpoint. The system is again allowed to reach equilibrium, and the corresponding saturation pressure is recorded.

-

VLE Curve Construction: This process is repeated at various temperatures up to the critical point. The collected data pairs (Temperature, Pressure) are plotted to construct the VLE curve.

The following diagram illustrates the experimental workflow for this procedure.

Application in Drug Development: Supercritical Fluid Extraction

The unique properties of supercritical CO₂ (scCO₂) are harnessed in drug development, particularly for the extraction and purification of active pharmaceutical ingredients (APIs). scCO₂ is an attractive solvent because its solvating power can be finely tuned by adjusting temperature and pressure, and it can be easily removed from the product by depressurization, leaving no residual solvent.

The logical relationship in a supercritical fluid extraction (SFE) process is based on the thermodynamic state of CO₂.

In this process, liquid CO₂ is pumped and heated to bring it to a supercritical state. It is then fed into an extraction vessel containing the raw material (e.g., plant matter). The scCO₂ selectively dissolves the target API. The resulting solution is then transferred to a separator vessel where the pressure is lowered. This pressure drop reduces the density and solvating power of the CO₂, causing the API to precipitate out for collection. The now gaseous CO₂ can be re-compressed, condensed, and recycled, making the process environmentally friendly and efficient. The entire process hinges on the precise control of CO₂'s thermodynamic state.

An In-Depth Technical Guide to the Molecular Structure of Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular structure of carbon dioxide (CO₂), a molecule of significant interest in various scientific disciplines, including chemistry, environmental science, and materials research. This document details the theoretical framework underpinning its structure, presents key quantitative data, and outlines the experimental protocols for its characterization.

Theoretical Framework

The molecular structure of carbon dioxide is elegantly explained by fundamental chemical principles, including its Lewis structure and the Valence Shell Electron Pair Repulsion (VSEPR) theory.

Lewis Structure

The Lewis structure for CO₂ is constructed by first determining the total number of valence electrons. Carbon, in group 14, contributes 4 valence electrons, and each oxygen atom, in group 16, contributes 6, for a total of 16 valence electrons. To satisfy the octet rule for all atoms, the carbon atom forms double bonds with each of the two oxygen atoms. The resulting structure places the carbon atom at the center with no lone pairs of electrons, and each oxygen atom has two lone pairs.[1][2][3][4]

References

An In-depth Technical Guide to the Discovery and Synthesis of the Bcr-Abl Inhibitor Imatinib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public domain information is available for a compound designated "G-744". The following technical guide on Imatinib, a well-characterized tyrosine kinase inhibitor, is provided as a representative example of the requested format and content.

Introduction

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). It was one of the first cancer therapies to demonstrate the potential of targeted therapy. This document provides a technical overview of the discovery, synthesis, and mechanism of action of Imatinib.

Discovery of Imatinib

The discovery of Imatinib was a landmark achievement in rational drug design. The process began with the identification of the Bcr-Abl fusion protein as the key driver of CML. This led to a high-throughput screening campaign to identify compounds that could inhibit the tyrosine kinase activity of the Abl protein.

Lead Identification and Optimization

Initial screening identified a class of 2-phenylaminopyrimidine compounds with inhibitory activity against protein kinase C (PKC). Lead optimization efforts focused on improving selectivity for the Abl kinase while reducing PKC inhibition. This process involved systematic chemical modifications to the 2-phenylaminopyrimidine scaffold. The introduction of a 3'-pyridyl group at the 3-position of the pyrimidine ring and the addition of a benzamide group were critical for enhancing potency and selectivity, ultimately leading to the identification of Imatinib (formerly known as STI571).

Synthesis of Imatinib

The synthesis of Imatinib involves a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Imatinib

Step 1: Synthesis of 3-(pyridin-3-yl)pyrimidin-2-amine

-

A mixture of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and guanidine nitrate is refluxed in the presence of sodium ethoxide in ethanol.

-

The resulting product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

-

4-Methyl-3-nitroaniline is acylated with 4-chloromethylbenzoyl chloride.

-

The nitro group is then reduced to an amine.

-

The resulting amine is coupled with 2-chloro-4-(pyridin-3-yl)pyrimidine in the presence of a palladium catalyst (Buchwald-Hartwig amination).

Step 3: Synthesis of Imatinib

-

The intermediate from Step 2 is reacted with 1-methylpiperazine in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).

-

The final product, Imatinib, is purified by column chromatography and/or recrystallization.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. By occupying this site, it prevents the phosphorylation of substrate proteins that are involved in cell proliferation and survival, leading to the apoptosis of cancer cells.

Caption: Mechanism of action of Imatinib.

Quantitative Data

The following tables summarize key quantitative data for Imatinib.

Table 1: In Vitro Potency of Imatinib

| Target Kinase | IC50 (nM) |

| v-Abl | 38 |

| Bcr-Abl | 25 |

| c-Kit | 100 |

| PDGF-R | 100 |

| Protein Kinase C | >10,000 |

Table 2: Pharmacokinetic Properties of Imatinib

| Parameter | Value |

| Bioavailability | 98% |

| Protein Binding | 95% |

| Half-life | 18 hours |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Fecal |

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel tyrosine kinase inhibitor like Imatinib.

Caption: Drug discovery and development workflow.

An In-depth Technical Guide to the Environmental Impact of R-744 (CO2) as a Refrigerant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of R-744 (carbon dioxide) when utilized as a refrigerant. It delves into the quantitative metrics of its environmental footprint, details the experimental protocols for these assessments, and offers a comparative perspective against other common refrigerants.

Quantitative Environmental Impact Assessment

The environmental impact of a refrigerant is primarily assessed based on its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). R-744, being a naturally occurring substance integral to the Earth's carbon cycle, exhibits highly favorable characteristics in these regards.

Table 1: Key Environmental Metrics for R-744 and Other Refrigerants

| Refrigerant | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

| R-744 (CO2) | CO2 | variable § | 0 | 1 |

| R-22 (HCFC) | CHClF2 | 12 | 0.055 | 1,810 |

| R-134a (HFC) | CH2FCF3 | 14 | 0 | 1,430 |

| R-404A (HFC Blend) | CH3CF3/CH2FCF3/CHF2CF3 | Blend | 0 | 3,922 |

| R-410A (HFC Blend) | CH2F2/CHF2CF3 | Blend | 0 | 2,088 |

| R-1234yf (HFO) | CF3CF=CH2 | ~0.03 (days) | 0 | <1 |

§ The atmospheric lifetime of CO2 is complex and cannot be represented by a single value due to its continuous exchange between the atmosphere, oceans, and biosphere. The Intergovernmental Panel on Climate Change (IPCC) notes that a significant fraction of an initial pulse of CO2 remains in the atmosphere for thousands of years. However, for the purposes of GWP calculation, its persistence is the reference against which other gases are measured.[1]

Detailed Experimental Protocols

A thorough understanding of the environmental impact of R-744 necessitates standardized and rigorous experimental methodologies. This section outlines the core experimental protocols for determining key environmental parameters.

Determination of Global Warming Potential (GWP)

The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[2] The calculation of GWP is not a direct experimental measurement but is derived from several experimentally determined parameters. The IPCC provides guidelines for these calculations.[3][4]

Experimental Protocol for Determining Radiative Efficiency and Atmospheric Lifetime:

-

Infrared Spectroscopy for Radiative Forcing:

-

Objective: To measure the infrared absorption spectrum of CO2. This data is crucial for calculating its radiative efficiency, which is a measure of the energy absorbed by the gas.

-

Methodology:

-

A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used.

-

A sample of high-purity CO2 is introduced into a gas cell with a known path length.

-

The cell is irradiated with a broadband infrared source.

-

The transmitted radiation is measured by the detector of the FTIR spectrometer.

-

The absorption spectrum is recorded over the relevant atmospheric infrared window (typically 500 to 4000 cm⁻¹).

-

The integrated absorption cross-section is calculated from the spectrum, which is then used in radiative transfer models to determine the radiative efficiency. The uncertainty in CO2's radiative forcing due to spectroscopic parameters is generally less than 1%.[5]

-

-

-

Atmospheric Lifetime Determination:

-

Objective: To determine the rate at which CO2 is removed from the atmosphere. As noted, the lifetime of CO2 is complex. However, for other gases, their reaction rates with atmospheric oxidants are key to determining their lifetime.

-

Methodology for Reaction Rate Constants (Example with Hydroxyl Radicals):

-

Technique: Pulsed laser photolysis-laser induced fluorescence (PLP-LIF) is a common method.

-

Experimental Setup: A reaction chamber is filled with a known concentration of the refrigerant, a precursor for the hydroxyl (OH) radical (e.g., H2O2 or O3/H2O), and a buffer gas (e.g., N2 or air) at a controlled temperature and pressure.

-

OH Radical Generation: A pulsed laser (e.g., an excimer laser) photolyzes the precursor to generate OH radicals.

-

OH Radical Detection: A second laser, a tunable dye laser, excites the OH radicals at a specific wavelength. The resulting fluorescence is detected by a photomultiplier tube.

-

Kinetic Measurement: The decay of the OH radical fluorescence signal is monitored over time. The pseudo-first-order rate constant is determined from the exponential decay of the signal. By varying the concentration of the refrigerant, the bimolecular rate constant for the reaction between the refrigerant and the OH radical can be determined.[6]

-

-

Life Cycle Climate Performance (LCCP) and Total Equivalent Warming Impact (TEWI)

LCCP and TEWI are "cradle-to-grave" and "cradle-to-gate" analyses, respectively, that provide a more holistic assessment of the environmental impact of a refrigeration system. They account for both direct emissions (from refrigerant leakage) and indirect emissions (from the energy consumption of the system).[7][8]

Protocol for TEWI/LCCP Analysis of an R-744 Refrigeration System:

-

Define System Boundaries: Clearly define the stages of the life cycle to be included in the analysis (e.g., manufacturing, operational life, disposal).

-

Data Collection:

-

Direct Emissions:

-

Refrigerant charge size (kg).

-

Annual leakage rate (%).

-

End-of-life recovery efficiency (%).

-

-

Indirect Emissions:

-

Annual energy consumption of the refrigeration system (kWh/year).

-

Carbon intensity of the local electricity grid (kg CO2eq/kWh).

-

-

Embodied Emissions (for LCCP):

-

Emissions from the manufacturing of the refrigerant and system components.

-

Emissions from transportation of materials and the final product.

-

Emissions from the disposal and recycling of the system at the end of its life.

-

-

-

Calculation:

-

TEWI = (GWP × L × n) + (GWP × m × (1 - α)) + (n × E × β)

-

Where:

-

GWP = Global Warming Potential of the refrigerant

-

L = Leakage rate per year ( kg/year )

-

n = System operating life (years)

-

m = Refrigerant charge (kg)

-

α = Recovery/recycling factor at end of life

-

E = Energy consumption per year (kWh/year)

-

β = CO2 emission per kWh of energy generation (kg CO2/kWh)

-

-

-

LCCP expands on TEWI by adding the embodied emissions throughout the lifecycle.

-

Visualizing Environmental Impact and Assessment Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Comparative Environmental Impact of Refrigerants

Caption: Comparative GWP and ODP of R-744 and other refrigerants.

Experimental Workflow for GWP Determination

Caption: Workflow for the determination of Global Warming Potential.

TEWI/LCCP Analysis Logical Flow

Caption: Logical flow for TEWI and LCCP analysis.

Conclusion

R-744 (CO2) stands as a highly favorable refrigerant from an environmental standpoint, with a GWP of 1 and a zero ODP.[3] Its primary environmental impact is associated with the energy consumption of the refrigeration system, which is addressed through holistic assessment methods like TEWI and LCCP. The experimental protocols for determining the fundamental parameters that feed into these assessments are well-established, relying on techniques such as infrared spectroscopy and reaction kinetics. For researchers and professionals in drug development, where precise and reliable refrigeration is critical, the use of R-744 offers a sustainable and future-proof solution that aligns with global environmental regulations and corporate responsibility goals.

References

- 1. Kinetics and mechanistic analysis of an extremely rapid carbon dioxide fixation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridgeinternational.org [cambridgeinternational.org]

- 3. srd.nist.gov [srd.nist.gov]

- 4. escholarship.org [escholarship.org]

- 5. doaj.org [doaj.org]

- 6. ACP - Kinetics of the reactions of OH with CO, NO, and NO2 and of HO2 with NO2 in air at 1âatm pressure, room temperature, and tropospheric water vapour concentrations [acp.copernicus.org]

- 7. cires1.colorado.edu [cires1.colorado.edu]

- 8. 12 Principles of Green Chemistry - American Chemical Society [acs.org]

natural sources and sinks of atmospheric carbon dioxide

An In-depth Technical Guide on the Natural Sources and Sinks of Atmospheric Carbon Dioxide

This technical guide provides a comprehensive overview of the (CO₂), intended for researchers, scientists, and professionals in drug development and related fields. The guide details the primary reservoirs and fluxes of the global carbon cycle, presents quantitative data in structured tables, outlines key experimental methodologies for CO₂ measurement, and includes visualizations of critical pathways and workflows.

The Global Carbon Cycle: Reservoirs and Fluxes

The Earth's carbon is in a constant state of flux between several major reservoirs: the atmosphere, the oceans, the terrestrial biosphere, and the lithosphere (rocks and sediments). The movement of carbon between these reservoirs constitutes the global carbon cycle. Natural sources release CO₂ into the atmosphere, while natural sinks absorb it. Over geological timescales, these sources and sinks have maintained a relative balance.

Major Carbon Reservoirs

The primary natural reservoirs of carbon are detailed in Table 1. The largest reservoir is the Earth's lithosphere, containing vast quantities of carbon in sedimentary rocks and as hydrocarbons.[1] The deep ocean is the second-largest reservoir, holding significantly more carbon than the atmosphere and the terrestrial biosphere combined.[2][3]

Table 1: Major Global Carbon Reservoirs

| Reservoir | Estimated Size (Gigatonnes of Carbon - GtC) | Key References |

|---|---|---|

| Lithosphere | ||

| - Sedimentary Rocks (carbonates) | Up to 100,000,000 | [1] |

| - Kerogen | >>10^6 yr turnover | [4] |

| - Fossil Fuels (Coal, Oil, Gas) | ~4,100 | [1] |

| - Permafrost | 1,400 | |

| Oceans | ||

| - Deep Ocean | ~37,000 | [1][2] |

| - Surface Ocean | 900 | [1][2] |

| - Marine Biota | 3 | |

| - Dissolved Organic Carbon | 700 | |

| Terrestrial Biosphere | ||

| - Soils and Organic Matter | 1,500 - 1,700 | [1][4] |

| - Vegetation | 450 - 560 | [5] |

| - Peat | ~550 | [1] |

| - Litter | 60 | [5] |

| Atmosphere | 590 - 875 | [2][3] |

Natural Sources and Sinks of Atmospheric CO₂

Natural fluxes of CO₂ between the reservoirs are substantial. Table 2 summarizes the major natural sources and sinks. The exchange between the atmosphere and the terrestrial biosphere through photosynthesis and respiration, and the exchange between the atmosphere and the ocean surface are the largest natural fluxes.[4][6]

Table 2: Major Natural Fluxes of Atmospheric Carbon Dioxide

| Flux | Direction | Estimated Annual Flux (GtC/year) | Key References |

|---|---|---|---|

| Terrestrial Biosphere Exchange | |||

| - Gross Primary Production (Photosynthesis) | Atmosphere to Land | ~130 | |

| - Plant Respiration | Land to Atmosphere | ~20 | |

| - Soil Respiration (Decomposition) | Land to Atmosphere | - | |

| Ocean-Atmosphere Exchange | |||

| - Gross Flux (in and out) | Bidirectional | ~80 | |

| - Net Ocean Uptake (pre-industrial) | Atmosphere to Ocean | Balanced | [6] |

| Geological Processes | |||

| - Volcanic and Magmatic Outgassing | Lithosphere to Atmosphere | 0.13 - 0.44 | [7] |

| - Rock Weathering (Silicate) | Atmosphere to Lithosphere | ~0.5 (as CO₂) | |

| - Rock Weathering (Organic Carbon) | Lithosphere to Atmosphere | ~0.068 |

Key Natural Processes

Terrestrial Biosphere Dynamics

The terrestrial biosphere acts as both a major source and sink of atmospheric CO₂.

-

Photosynthesis: Plants absorb CO₂ from the atmosphere and convert it into organic matter. This process is a significant carbon sink.[4]

-

Respiration and Decomposition: Plants and soil microbes release CO₂ back into the atmosphere through respiration.[4] The decomposition of dead organic matter by microorganisms is also a major source of atmospheric CO₂.[5]

The Role of the Oceans

The ocean plays a crucial role in regulating atmospheric CO₂ through two primary mechanisms, collectively known as the ocean carbon pumps.

-

The Physical Carbon Pump (Solubility Pump): This process is driven by the higher solubility of CO₂ in colder, saltier water.[8] Cold, dense water at high latitudes absorbs CO₂ from the atmosphere and then sinks, transporting the carbon to the deep ocean where it can be stored for long periods.

-

The Biological Carbon Pump: Marine organisms, primarily phytoplankton, take up CO₂ during photosynthesis in the surface ocean.[8] When these organisms die, a portion of their organic carbon sinks to the deep ocean, effectively removing it from contact with the atmosphere for extended periods.

Geological Sources and Sinks

Over long timescales, geological processes are fundamental to the carbon cycle.

-

Volcanic and Magmatic Activity: Volcanoes and other magmatic regions release CO₂ from the Earth's interior into the atmosphere.[2][7] While significant over geological time, annual volcanic emissions are a small fraction of current anthropogenic emissions.[7][9][10]

-

Rock Weathering: The chemical weathering of silicate rocks removes CO₂ from the atmosphere.[11] Carbonic acid, formed from atmospheric CO₂ and rainwater, reacts with silicate minerals, and the resulting bicarbonate ions are transported to the oceans where they are eventually stored in marine sediments. Conversely, the weathering of rocks containing ancient organic carbon can release CO₂ into the atmosphere.[11]

Experimental Protocols for Measuring CO₂ Fluxes

Accurate quantification of CO₂ sources and sinks relies on a variety of sophisticated experimental techniques.

Eddy Covariance

The eddy covariance method is a micrometeorological technique used to measure the exchange of CO₂ between ecosystems and the atmosphere.[8][12]

-

Principle: This method measures the covariance between vertical wind velocity and the CO₂ concentration in turbulent air eddies.

-

Instrumentation: An eddy covariance system typically consists of a three-dimensional sonic anemometer to measure wind velocity components and an infrared gas analyzer (IRGA) to measure CO₂ concentration at high frequency (typically 10-20 Hz).[8][12]

-

Protocol Outline:

-

Site Selection: The site should be located in a relatively flat and homogeneous area with a sufficient fetch (upwind distance of uniform surface) to ensure the measured flux is representative of the ecosystem of interest.[8][12]

-

Instrumentation Setup: The sonic anemometer and gas analyzer are mounted on a tower above the vegetation canopy. The sensors should be positioned to minimize flow distortion from the tower structure.[12]

-

Data Acquisition: High-frequency data on wind velocity and CO₂ concentration are continuously recorded.[8]

-

Data Processing: Raw data undergo a series of corrections and quality control checks, including coordinate rotation, corrections for air density fluctuations, and filtering to remove periods of low turbulence.[8][13] Commercially available software is often used for these calculations.[8]

-

Isotopic Analysis

The isotopic composition of atmospheric CO₂ (specifically the ratios of ¹³C/¹²C and ¹⁴C/C) provides a powerful tool for distinguishing between different sources and sinks.[14]

-

Principle: Different carbon reservoirs and the processes that exchange carbon between them have distinct isotopic signatures. For example, CO₂ from the burning of fossil fuels is depleted in both ¹³C and ¹⁴C compared to the atmosphere.[14]

-

Methodology:

-

Sample Collection: Air samples are collected in specialized flasks from various locations and altitudes.

-

Laboratory Analysis: The isotopic ratios of CO₂ in the air samples are measured using high-precision isotope ratio mass spectrometry (IRMS).[14]

-

Source Apportionment: By analyzing the changes in the isotopic composition of atmospheric CO₂, scientists can quantify the relative contributions of different sources (e.g., fossil fuels, terrestrial biosphere) and the uptake by different sinks (e.g., oceans, land).[14]

-

Oceanographic Measurements

Quantifying the ocean carbon sink involves measuring key parameters of the seawater carbonate system.

3.3.1. Partial Pressure of CO₂ (pCO₂)

-

Principle: The difference in the partial pressure of CO₂ between the surface ocean and the overlying atmosphere drives the exchange of the gas across the air-sea interface.

-

Methodology:

-

Underway pCO₂ Systems: Seawater is continuously pumped from a ship's intake to an equilibrator, where the dissolved CO₂ in the water comes into equilibrium with a headspace of air. The CO₂ concentration in the equilibrated air is then measured using a non-dispersive infrared (NDIR) gas analyzer.[15]

-

Data Calculation: The measured CO₂ concentration is used to calculate the pCO₂ of the seawater, taking into account temperature, salinity, and pressure.[15]

-

3.3.2. Dissolved Inorganic Carbon (DIC)

-

Principle: DIC is the sum of all dissolved inorganic carbon species in seawater (CO₂, H₂CO₃, HCO₃⁻, and CO₃²⁻).

-

Methodology (Coulometry):

-

Sample Collection and Preservation: Seawater samples are collected in glass bottles, and a chemical preservative (e.g., mercuric chloride) is added to halt biological activity.[16]

-

Acidification and Extraction: A precise volume of the seawater sample is acidified, converting all DIC species to CO₂ gas.[16][17]

-

Titration and Detection: The evolved CO₂ is stripped from the sample with a carrier gas and absorbed into a solution where it is titrated, and the amount of CO₂ is determined coulometrically.[16][17]

-

Soil Respiration Measurements

Chamber-based methods are commonly used to measure the flux of CO₂ from the soil surface.

-

Principle: A chamber is placed over the soil surface, and the increase in CO₂ concentration within the chamber over time is measured.

-

Types of Chambers:

-

Static (Non-steady-state) Chambers: The chamber is sealed over the soil, and the CO₂ concentration is measured at discrete time intervals.

-

Dynamic (Steady-state) Chambers: Air is continuously circulated through the chamber, and the difference in CO₂ concentration between the incoming and outgoing air is measured.

-

-

Protocol Outline:

-

Collar Installation: A collar is inserted into the soil to provide a stable and sealed base for the chamber.

-

Chamber Placement: The chamber is placed on the collar, and the CO₂ concentration inside is measured over a set period using an IRGA.

-

Flux Calculation: The rate of change in CO₂ concentration, along with the chamber volume and soil surface area, is used to calculate the soil respiration rate.

-

Visualizations of Key Processes and Workflows

The Global Carbon Cycle

Caption: A simplified diagram of the global carbon cycle showing major reservoirs and fluxes.

Eddy Covariance Workflow

Caption: A workflow diagram for the eddy covariance technique.

Ocean Carbon Pumps

Caption: Schematic of the ocean's physical and biological carbon pumps.

References

- 1. coolgeography.co.uk [coolgeography.co.uk]

- 2. Scientists quantify global volcanic CO2 venting; estimate total carbon on Earth | EurekAlert! [eurekalert.org]

- 3. Carbon and Climate [galenmckinley.github.io]

- 4. Figure 1: Carbon [ess.uci.edu]

- 5. ornl.gov [ornl.gov]

- 6. Greenhouse gas - Wikipedia [en.wikipedia.org]

- 7. Volcanoes Can Affect Climate | U.S. Geological Survey [usgs.gov]

- 8. Measurements of CO2 Fluxes at Non-Ideal Eddy Covariance Sites [app.jove.com]

- 9. Which emits more carbon dioxide: volcanoes or human activities? | NOAA Climate.gov [climate.gov]

- 10. science.nasa.gov [science.nasa.gov]

- 11. google.com [google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Aquadocs Repository [202.140.139.95:4000]

- 16. Field & Laboratory Protocols: Chapter 6 [hahana.soest.hawaii.edu]

- 17. Chapter 7 - The Determination of Total Inorganic Carbon by the Coulometric procedure [nodc.noaa.gov]

Methodological & Application

Supercritical CO2 Extraction: A Detailed Guide for Researchers

Application Notes and Protocols for the Extraction of Bioactive Compounds from Natural Matrices

This document provides a comprehensive overview and detailed protocols for the experimental setup and application of supercritical carbon dioxide (SC-CO2) extraction. It is intended for researchers, scientists, and drug development professionals interested in utilizing this green and efficient technology for the isolation of bioactive compounds from various natural sources.

Introduction to Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) is a powerful separation technique that utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[1] Carbon dioxide is the most commonly used solvent in SFE due to its favorable critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.[1] In its supercritical state, CO2 possesses liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity, allowing for efficient penetration into solid matrices and effective dissolution of target compounds.[2]

The solvating power of supercritical CO2 can be precisely controlled by manipulating temperature and pressure, enabling selective extraction of different compounds.[3] For instance, at lower pressures, it is suitable for extracting aromatic compounds, while at higher pressures, it can effectively extract compounds like fatty acids and waxes.[3] This tunability, combined with the fact that CO2 is a gas at ambient conditions, allows for easy separation of the solvent from the extract, resulting in a solvent-free final product.[3] This makes SC-CO2 extraction a highly attractive "green" alternative to traditional solvent extraction methods, particularly in the pharmaceutical, nutraceutical, and food industries.

Experimental Setup

A typical laboratory-scale supercritical CO2 extraction system consists of the following key components:

-

CO2 Supply and Chilling System: A high-pressure cylinder provides the CO2, which is then cooled by a chiller to ensure it is in a liquid state before being pumped.

-

High-Pressure Pump: This pump pressurizes the liquid CO2 to the desired extraction pressure.

-

Heater/Heat Exchanger: The pressurized CO2 is heated to bring it to a supercritical temperature before it enters the extraction vessel.

-

Extraction Vessel: A high-pressure vessel where the raw material is loaded for extraction.

-

Back Pressure Regulator (BPR): This component maintains the desired pressure within the extraction vessel.

-

Separator Vessel(s): One or more vessels where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.

-

CO2 Recirculation System (Optional): Many systems include a condenser and a pump to re-liquefy and recycle the CO2, making the process more economical and environmentally friendly.

Below is a diagram illustrating the general workflow of a supercritical CO2 extraction experimental setup.

General Experimental Protocol

The following is a generalized protocol for performing a supercritical CO2 extraction. Specific parameters will vary depending on the target compound and the raw material.

3.1. Material Preparation

-

Drying: The raw material should be dried to a low moisture content, typically below 10%, to improve extraction efficiency. This can be achieved using an oven or freeze-dryer.[4]

-

Grinding: The dried material should be ground to a uniform particle size to increase the surface area available for extraction.[4] The optimal particle size will depend on the specific material and should be determined experimentally.

3.2. Extraction Procedure

-

Loading the Extractor: The ground raw material is weighed and loaded into the extraction vessel.

-

System Pressurization and Heating: The system is sealed, and the high-pressure pump is started to deliver liquid CO2. The heater brings the CO2 to the desired supercritical temperature. The back pressure regulator is adjusted to maintain the target extraction pressure.

-

Static Extraction (Optional): Once the desired temperature and pressure are reached, the system can be held in a static mode for a period (e.g., 15-30 minutes) to allow the supercritical CO2 to equilibrate with the raw material.

-

Dynamic Extraction: The outlet valve of the extraction vessel is opened, allowing the supercritical CO2 containing the dissolved extract to flow into the separator. The flow rate of CO2 is controlled throughout this dynamic extraction phase.

-

Separation and Collection: In the separator, the pressure is reduced, causing the CO2 to vaporize and the extract to precipitate. The gaseous CO2 can be vented or recycled. The collected extract is then weighed.

-

System Depressurization and Cleaning: After the extraction is complete, the system is slowly depressurized. The spent raw material is removed from the extraction vessel, and the entire system is cleaned with an appropriate solvent (e.g., ethanol) to prevent cross-contamination between runs.

Application-Specific Protocols and Data

The following sections provide detailed protocols and quantitative data for the supercritical CO2 extraction of various bioactive compounds.

Extraction of Antioxidants from Rosemary (Rosmarinus officinalis)

Objective: To extract antioxidant compounds, primarily carnosic acid and rosmarinic acid, from dried rosemary leaves.

Experimental Protocol:

-

Material: Dried rosemary leaves, ground to a particle size of approximately 0.5 mm.

-

Extraction Conditions:

Quantitative Data:

| Pressure (bar) | Temperature (°C) | Co-solvent (% Ethanol) | Total Yield (%) | Rosmarinic Acid (mg/g DM) | Carnosic Acid + Carnosol (%) | Reference |

| 150 | 80 | 15 | 21.86 ± 1.55 | 3.43 ± 0.13 | - | [5][6] |

| 350 | 40 | 5 | 8.71 | 0.00 | - | [5] |

| 250 | 60 | 10 | 15.67 | 2.88 | - | [5] |

| 300 | 60 | - | - | - | 33.25 | [7] |

Extraction of Lipids from Microalgae

Objective: To extract lipids for potential biodiesel production from dried microalgae biomass.

Experimental Protocol:

-

Material: Dried microalgae biomass (e.g., Scenedesmus sp., Botryococcus braunii).

-

Extraction Conditions:

Quantitative Data:

| Microalgae Species | Pressure (bar) | Temperature (°C) | Lipid Yield (% dry weight) | Reference |

| Scenedesmus sp. | 500 | 53 | 7.41 | [3] |

| Botryococcus braunii | 250 | 50 | ~14 | [8] |

| Botryococcus braunii | 200 | 80 | ~6 | [8] |

| Chlorella vulgaris | - | - | 10.64 (with bead milling pretreatment) | [9] |

Extraction of Phenolic Compounds from Grape Seeds (Vitis vinifera)

Objective: To extract valuable phenolic compounds, such as gallic acid, catechin, and epicatechin, from grape seeds.

Experimental Protocol:

-

Material: Defatted and milled grape seeds.

-

Extraction Conditions:

Quantitative Data:

| Pressure (bar) | Co-solvent (%) | CO2 Flow Rate ( kg/h ) | Total Polyphenol Content (mg GAE/100g DM) | Reference |

| 80 | 20 | 6 | 7132 | [1] |

| 120 | 10 | 2 | ~3000 | [1] |

| 100 | 15 | 4 | ~5000 | [1] |

| 400 | Water | - | Catechin: ~64 mg/100g (at 80°C) | [10] |

Extraction of Carotenoids from Tomato Waste

Objective: To recover valuable carotenoids, specifically lycopene and β-carotene, from industrial tomato processing waste (skins and seeds).

Experimental Protocol:

-

Material: Dried and ground tomato skins and seeds.

-

Extraction Conditions:

Quantitative Data:

| Pressure (bar) | Temperature (°C) | Co-solvent (% Ethanol) | Lycopene Recovery (%) | β-Carotene Recovery (%) | Reference |

| 300 | 80 | - | 80 | 88 | [11][12] |

| 300 | 55 | 5 | 53.93 | - | [13] |

| 300 | 65 | 5 | - | 50 | [13] |

| 460 | 80 | - | - | - | [14] |

Logical Relationships and Signaling Pathways

The logical flow of a supercritical CO2 extraction experiment can be visualized as a series of sequential steps with decision points based on the desired outcome. The following diagram illustrates this logical relationship.